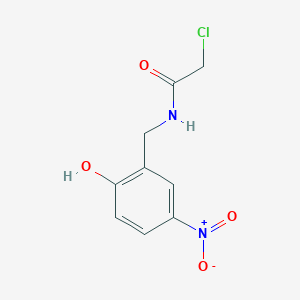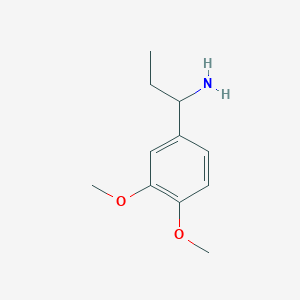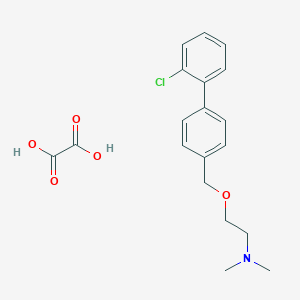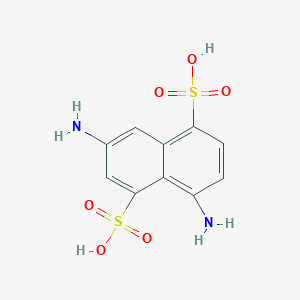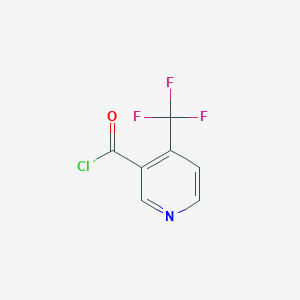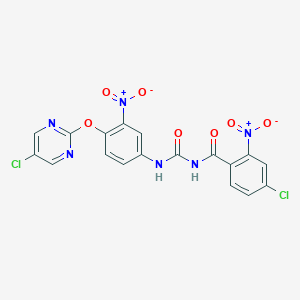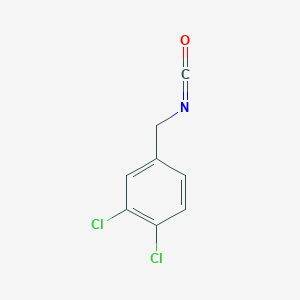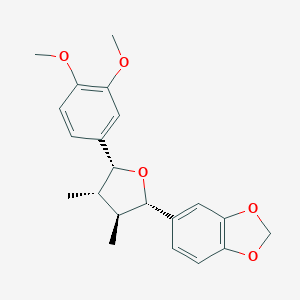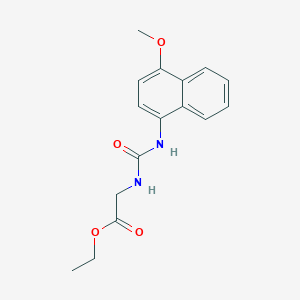
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester, also known as MNI-caged ATP, is a synthetic compound used in scientific research for its ability to release ATP when exposed to light. This allows researchers to study the effects of ATP on biological systems with precise temporal and spatial control.
科学的研究の応用
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is used in a variety of scientific research applications, including the study of ATP-dependent processes such as muscle contraction, neurotransmitter release, and ion channel activation. It is also used in the study of ATP-dependent signaling pathways and the regulation of cellular metabolism.
作用機序
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP releases ATP when exposed to light, specifically at a wavelength of 365 nm. This is due to the cleavage of the caging group, which allows ATP to be released and interact with biological systems. The release of ATP can be controlled in both time and space, allowing researchers to study the effects of ATP on specific biological processes.
生化学的および生理学的効果
The effects of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP on biological systems are largely dependent on the specific system being studied. However, it has been shown to activate ATP-dependent processes such as muscle contraction and ion channel activation. It has also been used to study the regulation of cellular metabolism and ATP-dependent signaling pathways.
実験室実験の利点と制限
One of the main advantages of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is its ability to release ATP with precise temporal and spatial control. This allows researchers to study the effects of ATP on specific biological processes in a controlled manner. However, the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP can be limited by its phototoxicity, which can damage biological systems if exposed to light for too long. It is also relatively expensive compared to other ATP analogs.
将来の方向性
There are several future directions for the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP in scientific research. One potential application is in the study of ATP-dependent processes in vivo, which would require the development of methods for delivering 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP to specific tissues or cells. Another potential direction is the development of new caged compounds that can release other molecules with precise temporal and spatial control. Overall, the use of caged compounds in scientific research is a promising area of study with many potential applications.
Conclusion:
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is a synthetic compound with many potential applications in scientific research. Its ability to release ATP with precise temporal and spatial control allows researchers to study the effects of ATP on specific biological processes. While there are limitations to its use, the development of new caged compounds and methods for in vivo delivery could expand its applications in the future.
合成法
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthol with ethyl bromoacetate to form 4-methoxy-1-naphthyl ethyl ether. This is then reacted with phosgene to form 4-methoxy-1-naphthyl chloroformate, which is then reacted with hydantoin to form 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP.
特性
CAS番号 |
101516-97-6 |
|---|---|
製品名 |
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester |
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC名 |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(19)10-17-16(20)18-13-8-9-14(21-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3,(H2,17,18,20) |
InChIキー |
VIXFGFBLLFBNRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
正規SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
その他のCAS番号 |
101516-97-6 |
同義語 |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



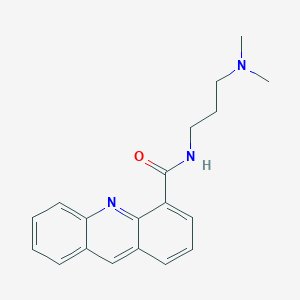
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
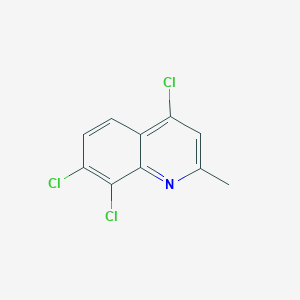
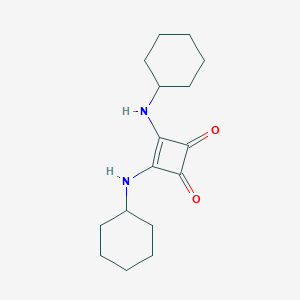
![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)
